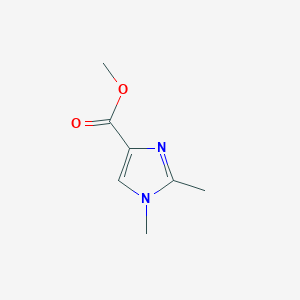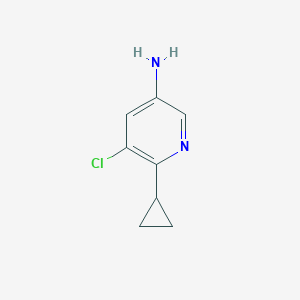
Methyl N-((benzyloxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-serinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-((benzyloxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-serinate is a compound that features a combination of protective groups, including the benzyloxycarbonyl (Cbz) group and the tert-butyldimethylsilyl (TBDMS) group. These protective groups are commonly used in organic synthesis to protect functional groups during chemical reactions. The compound is particularly relevant in the synthesis of peptides and other complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-((benzyloxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-serinate typically involves multiple steps:
Protection of the Hydroxyl Group: The hydroxyl group of L-serine is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. This reaction is carried out in an aprotic solvent like dichloromethane (DCM) at room temperature.
Protection of the Amino Group: The amino group of the protected serine is then protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate (NaHCO₃) in an aqueous-organic solvent system.
Esterification: The carboxyl group of the doubly protected serine is esterified using methanol and a catalyst such as sulfuric acid (H₂SO₄) to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce protective groups more efficiently and sustainably compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
Methyl N-((benzyloxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-serinate can undergo various types of chemical reactions, including:
Deprotection Reactions: Removal of the protective groups under specific conditions.
Substitution Reactions: Nucleophilic substitution at the benzyloxycarbonyl or tert-butyldimethylsilyl groups.
Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Major Products
The major products formed from these reactions are the deprotected or substituted derivatives of the original compound, which can be further utilized in synthetic pathways.
Aplicaciones Científicas De Investigación
Methyl N-((benzyloxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-serinate has several applications in scientific research:
Peptide Synthesis: Used as an intermediate in the synthesis of peptides, where the protective groups prevent unwanted side reactions.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Bioconjugation: Utilized in the modification of biomolecules for various biological studies.
Organic Synthesis: Serves as a building block in the synthesis of complex organic molecules.
Mecanismo De Acción
The compound exerts its effects primarily through the protective groups:
TBDMS Group: Protects the hydroxyl group from nucleophilic attack and oxidation.
Cbz Group: Protects the amino group from nucleophilic attack and oxidation.
These protective groups are selectively removed under specific conditions to reveal the functional groups for further reactions. The molecular targets and pathways involved depend on the specific application and the subsequent reactions the compound undergoes.
Comparación Con Compuestos Similares
Similar Compounds
Methyl N-((benzyloxy)carbonyl)-L-serinate: Lacks the TBDMS group, making it less protected.
Methyl N-((tert-butyloxycarbonyl)-L-serinate: Uses a different protective group (Boc) instead of Cbz.
Methyl N-((benzyloxy)carbonyl)-O-(trimethylsilyl)-L-serinate: Uses a different silyl protecting group (TMS) instead of TBDMS.
Uniqueness
Methyl N-((benzyloxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-serinate is unique due to the combination of Cbz and TBDMS protective groups, which provide robust protection for both the amino and hydroxyl groups. This makes it particularly useful in multi-step synthetic pathways where selective deprotection is required.
Propiedades
Fórmula molecular |
C18H29NO5Si |
|---|---|
Peso molecular |
367.5 g/mol |
Nombre IUPAC |
methyl (2S)-3-[tert-butyl(dimethyl)silyl]oxy-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C18H29NO5Si/c1-18(2,3)25(5,6)24-13-15(16(20)22-4)19-17(21)23-12-14-10-8-7-9-11-14/h7-11,15H,12-13H2,1-6H3,(H,19,21)/t15-/m0/s1 |
Clave InChI |
MGMBDAZINVGJIJ-HNNXBMFYSA-N |
SMILES isomérico |
CC(C)(C)[Si](C)(C)OC[C@@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(5-Methylthieno[2,3-d]pyrimidin-4-ylamino)-3-(pyrrolidin-1-yl)-benzamide](/img/structure/B12955327.png)


![Ethyl 6-iodobenzo[d]oxazole-2-carboxylate](/img/structure/B12955345.png)
![Ethyl 3-bromoimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B12955348.png)








